molecular formula C7H2F5Na B14507032 Sodium (pentafluorophenyl)methanide CAS No. 62781-72-0

Sodium (pentafluorophenyl)methanide

Cat. No.: B14507032
CAS No.: 62781-72-0
M. Wt: 204.07 g/mol
InChI Key: DNOPANDTOVEMGW-UHFFFAOYSA-N
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Description

Sodium (pentafluorophenyl)methanide is an organometallic compound characterized by a sodium ion paired with a methanide anion (CH<sup>−</sup>) substituted with a pentafluorophenyl group (C6F5). This structure confers unique reactivity, particularly in nucleophilic and coordination chemistry. The pentafluorophenyl group enhances electron-withdrawing properties, stabilizing the methanide ion and facilitating its participation in metal-ligand interactions or conjugate additions.

Properties

CAS No.

62781-72-0

Molecular Formula

C7H2F5Na

Molecular Weight

204.07 g/mol

IUPAC Name

sodium;1,2,3,4,5-pentafluoro-6-methanidylbenzene

InChI

InChI=1S/C7H2F5.Na/c1-2-3(8)5(10)7(12)6(11)4(2)9;/h1H2;/q-1;+1

InChI Key

DNOPANDTOVEMGW-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium (pentafluorophenyl)methanide can be synthesized through a metathesis reaction involving sodium hydride and pentafluorobenzene. The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

C6F5CH2Cl+NaHC6F5CH2Na+HCl\text{C}_6\text{F}_5\text{CH}_2\text{Cl} + \text{NaH} \rightarrow \text{C}_6\text{F}_5\text{CH}_2\text{Na} + \text{HCl} C6​F5​CH2​Cl+NaH→C6​F5​CH2​Na+HCl

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Sodium (pentafluorophenyl)methanide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an electrophilic substrate.

    Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.

    Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out in aprotic solvents like THF or dimethyl sulfoxide (DMSO) under inert conditions to prevent oxidation or hydrolysis.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions with alkyl halides yield pentafluorophenylmethane derivatives.

Scientific Research Applications

Sodium (pentafluorophenyl)methanide has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly those containing the pentafluorophenyl group.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and structural properties.

    Catalysis: It can serve as a catalyst or catalyst precursor in certain chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism by which sodium (pentafluorophenyl)methanide exerts its effects involves its role as a nucleophile. The pentafluorophenylmethanide anion can attack electrophilic centers in substrates, leading to the formation of new chemical bonds. The sodium cation typically acts as a counterion, stabilizing the anionic species.

Comparison with Similar Compounds

Transition Metal Methanide Complexes

Example: [Au(C6F5)2(SePPh2CHPPh2Se)] (Compound 5)

  • Structural Features :
    • Contains a gold(III) center coordinated to two pentafluorophenyl groups, a methanide carbon, and a bidentate selenium-phosphine ligand.
    • The methanide proton in the 1H NMR spectrum appears as a pseudotriplet (δ ~5 ppm), while the 19F NMR reveals hindered rotation of C6F5 groups due to steric constraints .
  • Reactivity :
    • Acts as a precursor for heterometallic complexes (e.g., Compound 6) by coordinating additional gold fragments to unbound selenium atoms .
  • Stability :
    • Air- and moisture-stable, contrasting with alkali metal methanides, which are typically more sensitive to hydrolysis.

Comparison with Sodium (Pentafluorophenyl)methanide :

Property This compound Gold Methanide (Compound 5)
Central Metal Sodium (Na<sup>+</sup>) Gold(III)
Stability Likely hygroscopic Air-stable
NMR (1H, methanide) Not reported Pseudotriplet at δ ~5 ppm
Application Nucleophilic reagent Catalyst precursor

Pentafluorophenyl Esters and Conjugates

Example: Pentafluorophenyl esters (Compounds 22–28)

  • Synthesis :
    • Formed via reaction of fatty acids (C8–C22) with pentafluorophenyl trifluoroacetate in the presence of triethylamine.
  • Reactivity :
    • Used to conjugate with oligonucleotides (e.g., ASO7) under mild conditions (pH 8.5, room temperature), leveraging the electrophilic pentafluorophenyl group for nucleophilic substitution .

Comparison with this compound :

Property This compound Pentafluorophenyl Esters
Reactivity Strong nucleophile Electrophilic reagent
Functional Group Methanide (CH<sup>−</sup>) Ester (COO–C6F5)
Biological Application Not reported Drug delivery systems

Sulfonamide Derivatives with Pentafluorophenyl Moieties

Example: C F5–C F7 (Sulfonamide-linked pentafluorophenyl compounds)

  • Structural Features :
    • Incorporate pentafluorophenyl groups via sulfamoyl or isoindoline linkages (e.g., C F5: Sodium acetyl(4-(2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamido)phenyl)sulfaonyl)amide).
  • Applications :
    • Likely designed for pharmaceutical or agrochemical use due to sulfonamide’s bioactivity, though specific data are unavailable in the evidence .

Comparison with this compound :

Property This compound Sulfonamide Derivatives
Core Functionality Methanide ion Sulfonamide linkage
Thermal Stability Expected low stability Likely higher stability
Industrial Use Synthetic intermediate Bioactive agents

Key Research Findings and Data Gaps

  • Reactivity : this compound’s nucleophilicity could mirror pentafluorophenyl esters’ electrophilicity but in reverse roles .
  • Stability Challenges : Unlike transition metal methanides, sodium-based variants may require inert handling conditions, necessitating further study.

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